REACTION_CXSMILES
|
C[O:2][C:3]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].CC(=O)OCC>C(Cl)Cl.Cl>[OH:2][C:3]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, and purification by silica chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C#N)C=C1OCCOC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |